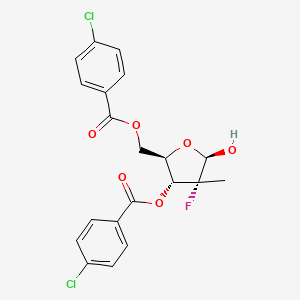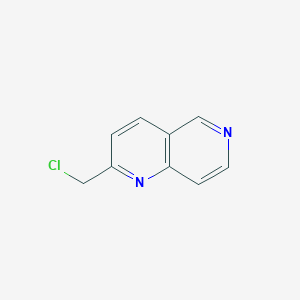
2-(Chloromethyl)-1,6-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-1,6-naphthyridine is a heterocyclic compound containing a naphthyridine ring with a chloromethyl group attached to the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,6-naphthyridine typically involves the chloromethylation of 1,6-naphthyridine. One common method is the reaction of 1,6-naphthyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the naphthyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
化学反应分析
Types of Reactions: 2-(Chloromethyl)-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives such as azides, thiocyanates, or amines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in methyl derivatives.
科学研究应用
2-(Chloromethyl)-1,6-naphthyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Employed in the development of advanced materials such as polymers and dyes with specific electronic properties.
作用机制
The mechanism of action of 2-(Chloromethyl)-1,6-naphthyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors involved in disease pathways .
相似化合物的比较
2-Chloromethyl-1,3-dioxolane: Another chloromethylated heterocycle used in organic synthesis.
2-Bromomethyl-1,3-dioxolane: Similar in structure but with a bromomethyl group, used in different synthetic applications.
Uniqueness: 2-(Chloromethyl)-1,6-naphthyridine is unique due to its naphthyridine ring structure, which imparts distinct electronic properties and reactivity compared to other chloromethylated compounds. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and advanced materials.
属性
分子式 |
C9H7ClN2 |
|---|---|
分子量 |
178.62 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1,6-naphthyridine |
InChI |
InChI=1S/C9H7ClN2/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h1-4,6H,5H2 |
InChI 键 |
VGGSQPSGZPFOAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1C=NC=C2)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

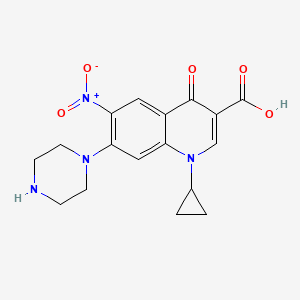
![1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-hydroxy-, ethyl ester](/img/structure/B8753345.png)
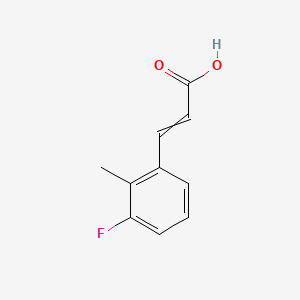
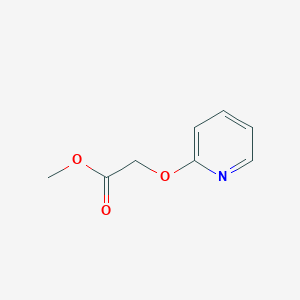
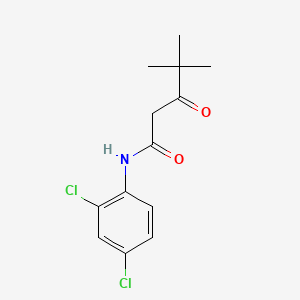
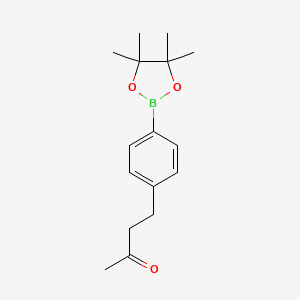


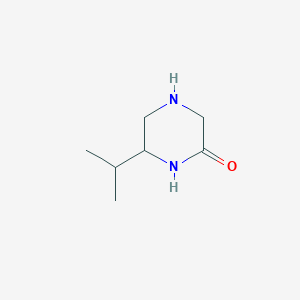
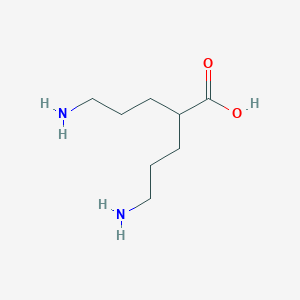
![1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one](/img/structure/B8753415.png)
![{2,7-Dichloro-6-methyl-4-[(4-methylpiperidin-1-YL)methyl]quinolin-3-YL}methanol](/img/structure/B8753421.png)
![[4-(3-Nitro-pyridin-2-ylamino)-phenyl]-acetic acid methyl ester](/img/structure/B8753425.png)
